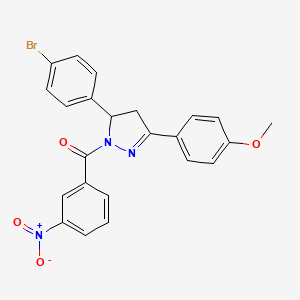
5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities.
Scientific Research Applications
Structural and Theoretical Investigations
Pyrazole derivatives have been extensively studied for their structural properties and theoretical insights. For instance, pyrazole compounds have been characterized using techniques like X-ray diffraction, IR, NMR, and DFT calculations to understand their molecular geometry, vibrational frequencies, and chemical shift values. Such detailed investigations are crucial for developing materials with specific properties and for applications in molecular engineering and design (Evecen et al., 2016).
Synthesis and Chemical Transformations
Research on the synthesis of substituted dibenzophospholes and the use of brominated trihalomethylenones for generating pyrazole derivatives showcases the versatility of these compounds in synthetic chemistry. These studies demonstrate the regiospecific synthesis and the potential for creating a wide range of derivatives, which could be useful in developing new chemical entities with desired biological or physical properties (Cornforth & Robertson, 1987); (Martins et al., 2013).
Biomedical Applications
Although the request specifically excludes drug use, dosage, and side effects, it is worth noting that similar compounds have been explored for their potential biomedical applications. This includes investigations into their anti-inflammatory, cytotoxic, and radical scavenging activities. Such studies provide a foundation for the potential biomedical use of novel pyrazole derivatives, suggesting that they could be explored for therapeutic applications, subject to further research confirming their safety and efficacy (Hassan et al., 2014).
Material Science and Optical Properties
Pyrazole derivatives also find applications in material science, particularly in the development of compounds with specific optical properties. Research focusing on the synthesis and characterization of these compounds, including their nonlinear optical properties, highlights the potential of pyrazole derivatives in the creation of new materials for optical applications (Tamer et al., 2015).
properties
IUPAC Name |
[3-(4-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O4/c1-31-20-11-7-15(8-12-20)21-14-22(16-5-9-18(24)10-6-16)26(25-21)23(28)17-3-2-4-19(13-17)27(29)30/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAFWPFYETZWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


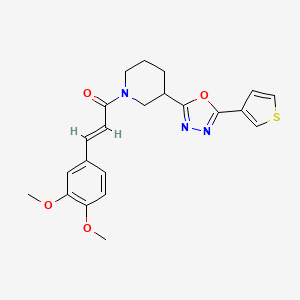

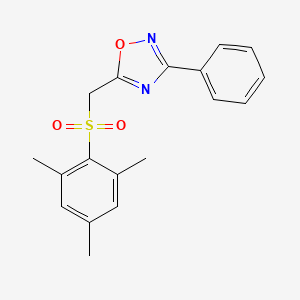
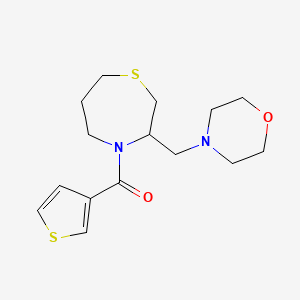
![3-(4-bromobenzyl)-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693146.png)
![5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B2693147.png)
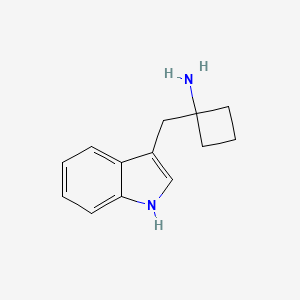
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide](/img/structure/B2693151.png)
![3-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B2693154.png)
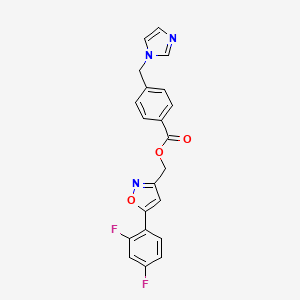
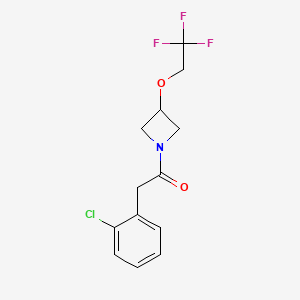
![methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B2693157.png)
![Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2693159.png)